(4E)-5-chloropent-4-en-2-yn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5ClO |
|---|---|
Molecular Weight |
116.54 g/mol |
IUPAC Name |
(E)-5-chloropent-4-en-2-yn-1-ol |
InChI |
InChI=1S/C5H5ClO/c6-4-2-1-3-5-7/h2,4,7H,5H2/b4-2+ |
InChI Key |
QCRWEGFSLUDMDM-DUXPYHPUSA-N |
Isomeric SMILES |
C(C#C/C=C/Cl)O |
Canonical SMILES |
C(C#CC=CCl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4e 5 Chloropent 4 En 2 Yn 1 Ol and Its Structural Analogs
Stereoselective and Regioselective Synthesis Strategies
The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. For enynes, this involves the selective formation of the carbon-carbon double and triple bonds with specific configurations. The following sections outline advanced catalytic systems that achieve this control.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the construction of conjugated enynes. The most prominent method is the Sonogashira cross-coupling reaction, which joins sp-hybridized carbons of terminal alkynes with sp²-hybridized carbons of vinyl or aryl halides. nih.govnih.gov This reaction has been refined over decades to create highly efficient catalyst systems capable of coupling a wide variety of substrates, making it a primary strategy for synthesizing the backbone of compounds like (4E)-5-chloropent-4-en-2-yn-1-ol. nih.gov
Key to the success of these reactions is the palladium catalyst, often used in conjunction with a copper(I) co-catalyst, and a base. The catalytic cycle typically involves the oxidative addition of the vinyl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I) salt), and subsequent reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst.
Recent advancements have focused on developing tailored palladium catalysts with specific ligands to improve activity and selectivity. For instance, the ligand 2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1′-binaphthalene (Neolephos) has enabled the selective monoalkoxycarbonylation of 1,3-diynes, providing a novel route to functionalized 1,3-enynes under mild conditions. nih.gov Another approach involves a cascade reaction of allyl alkynoates, where a π-allyl palladium intermediate is trapped by an isocyanide, leading to the formation of 1,4-enyne-3-ones after hydrolysis. rsc.org
| Catalyst System | Reactants | Product Type | Yield | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne, Vinyl Halide | Conjugated Enyne | High | nih.govnih.gov |
| Pd(OAc)₂ / Neolephos | 1,3-Diyne, Alcohol, CO | Conjugated Enyne Ester | Good to High | nih.gov |
| Pd₂(dba)₃ / dppp | Allyl alkynoate, Isocyanide | 1,4-Enyne-3-one | Good | rsc.org |
Iron-Catalyzed Cross-Coupling Methodologies
As a cost-effective and earth-abundant alternative to palladium, iron has emerged as a powerful catalyst for cross-coupling reactions. nih.govorganic-chemistry.org Iron-catalyzed methodologies have been successfully applied to the synthesis of conjugated enynes from alkenyl halides or triflates and alkynyl Grignard reagents. organic-chemistry.orgnih.gov A key finding in this area is the crucial role of lithium bromide as an additive, which significantly accelerates the reaction. acs.org
The reaction typically employs iron(III) chloride (FeCl₃) at low catalytic loadings (0.5-1 mol%). nih.gov The proposed mechanism involves the reduction of FeCl₃ to a low-valent iron species that undergoes oxidative addition with the alkenyl electrophile, followed by transmetalation with the alkynyl Grignard reagent and reductive elimination to furnish the enyne. organic-chemistry.org This method is noted for its simplicity, high selectivity, and wide applicability. organic-chemistry.orgacs.org
Another innovative iron-catalyzed approach is a two-step α-methenylation process that converts alkyl-substituted alkynes into 1,3-enynes. nih.govacs.org This protocol involves an initial iron-catalyzed propargylic C–H functionalization to create a homopropargylic amine, which then undergoes a Cope elimination upon N-oxidation to yield the final enyne product. acs.org
| Catalyst System | Reactants | Product Type | Yield | Reference |
| FeCl₃ / LiBr | Alkenyl Bromide/Triflate, Alkynyl Grignard Reagent | Conjugated Enyne | High to Excellent | organic-chemistry.orgnih.govacs.org |
| Fe catalyst | Alkyl-substituted Alkyne, Iminium Electrophile | Homopropargylic Amine | Moderate to Good | acs.org |
| N-Oxide | Homopropargylic Amine | 1,3-Enyne | Moderate to Good | acs.org |
Copper-Catalyzed Reactions and Transformations
Copper catalysts are versatile tools in alkyne chemistry, serving not only as co-catalysts in palladium-mediated reactions but also as primary catalysts in a range of transformations. acs.org Copper-catalyzed reactions are particularly relevant for the synthesis and modification of haloalkynes. acs.org For instance, copper catalysts can facilitate the homocoupling of haloalkynes to generate 1,3-diynes, which can then undergo further transformations in one-pot procedures to form substituted furans and thiophenes. acs.org
Copper catalysis is also central to the azide-alkyne cycloaddition ("click chemistry"), which can be adapted for haloalkyne substrates to achieve regio-controlled synthesis of substituted triazoles. acs.org Furthermore, copper has been used to catalyze the domino synthesis of naphthalene (B1677914) derivatives from haloalkynes and amines. acs.org
More recently, ligand-controlled copper-catalyzed three-component reactions have been developed for the halo-halodifluoromethylation of alkynes. nih.gov This method uses fluorinated carboxylic anhydrides and alkali metal halides to introduce both a halogen and a halodifluoromethyl group across the triple bond, demonstrating copper's utility in creating highly functionalized and polyhalogenated structures. nih.gov
| Catalyst System | Reactants | Transformation | Product Type | Reference |
| Cu catalyst | Haloalkyne | Homocoupling / Hydration / Cyclization | 2,5-Disubstituted Furan/Thiophene | acs.org |
| Cu catalyst | Haloalkyne, Amine | Domino Reaction | Naphthalene Derivative | acs.org |
| Cu catalyst / Bipyridyl ligand | Alkyne, (CF₂XCO)₂O, Metal Halide | Halo-halodifluoromethylation | Polyhalogenated Alkene | nih.gov |
Gold(I)-Catalyzed Alkoxycyclizations and Related Reactions
Gold(I) complexes are exceptionally effective catalysts for activating alkynes toward nucleophilic attack, enabling a variety of intramolecular cyclization reactions of enynes. nih.govacs.org For 1,5- and 1,6-enynes, gold(I) catalysts efficiently promote 5-endo hydroxy- and alkoxycyclizations, providing access to functionalized cyclopentene (B43876) derivatives. nih.gov These reactions are highly valuable for constructing complex cyclic scaffolds from linear precursors.
The mechanism of these transformations involves the coordination of the gold(I) catalyst to the alkyne moiety of the enyne substrate. This coordination renders the alkyne sufficiently electrophilic to be attacked by an intramolecular nucleophile, such as a hydroxyl or alkoxy group. This initial cyclization is often followed by further rearrangements, which can also be catalyzed by gold or other metals like iron(III). nih.govresearchgate.net The gold-catalyzed pathway often proceeds via mechanisms distinct from those observed with palladium(II) or platinum(II) catalysts. nih.gov These reactions have been successfully applied in the total synthesis of complex natural products. acs.org
| Catalyst | Substrate | Reaction Type | Product | Reference |
| Gold(I) Complex | 1,5-Enyne with alcohol | 5-endo Hydroxycyclization | Functionalized Cyclopentene | nih.gov |
| Gold(I) Complex | 1,6-Enyne with alcohol | Alkoxycyclization | Cyclic Ether | nih.govacs.org |
| Gold(I) Complex | 1,6-Enyne | Skeletal Rearrangement | Bicyclic Compound | nih.gov |
Cobalt(III)-Catalyzed C-H Bond Additions for Allenyl Alcohol Synthesis
Cobalt catalysis offers unique reactivity pathways for the functionalization of enynes. An efficient and highly stereoselective method utilizing a cobalt(III) catalyst has been developed for the sequential C-H bond addition to 1,3-enynes and aldehydes. researchgate.netnih.gov This transformation is significant as it represents the first preparation of allenes through a C-H bond addition to 1,3-enynes, yielding synthetically useful allenyl alcohols. researchgate.net
The reaction is a three-component process that assembles a C-H bond substrate (like an acetanilide), a 1,3-enyne, and an aldehyde. nih.gov The proposed mechanism involves the directed C-H activation of the substrate by the Co(III) catalyst, followed by insertion of the enyne to form a cobaltacycle intermediate. This intermediate then reacts with the aldehyde, ultimately leading to the allenyl alcohol product after reductive elimination and protodemetalation. nih.gov The resulting allenyl alcohols can be further transformed into other valuable structures, such as dihydrofurans, with high stereoselectivity. researchgate.net
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| Co(III) Complex | C-H Substrate (e.g., Acetanilide), 1,3-Enyne, Aldehyde | Allenyl Alcohol | Stereoselective, Three-component reaction | researchgate.netnih.gov |
| Ag-catalyst | Allenyl Alcohol | Cyclization | Dihydrofuran | researchgate.net |
| N/A (Rearrangement) | Allenyl Silyl (B83357) Alcohol | Brook Rearrangement | Silyl Ether | nih.gov |
Platinum(II)-Catalyzed Cyclizations of Enynes
Platinum(II) complexes are highly effective catalysts for the cycloisomerization of enynes, transforming them into a diverse array of carbo- and heterocyclic products. nih.govmpg.de These reactions typically proceed through the π-activation of the alkyne by the electrophilic platinum(II) center, which initiates a cyclization cascade. nih.gov For 1,6-enyne-ols, this process generates a cationic platinum-alkenyl intermediate. nih.govacs.org
A key mechanistic feature of these reactions is that the turnover-limiting step is often the protonolysis of the platinum-alkenyl bond, which releases the organic product and regenerates the active catalyst. nih.gov This contrasts with related platinum-alkyl species, which are more resistant to protonolysis. acs.org The specific pathway and final product can be influenced by the substitution pattern of the enyne. For instance, with terminal alkynes, a slow olefin isomerization may precede a rapid protonolysis step. nih.gov
By employing chiral ligands, such as (S)-Ph-Binepine, highly enantioselective platinum-catalyzed cyclizations have been achieved, yielding products with excellent enantiomeric excesses (up to 97% ee). nih.gov This highlights the potential of platinum catalysis for the asymmetric synthesis of complex cyclic structures from simple enyne precursors. nih.govacs.org
| Catalyst System | Substrate | Reaction Type | Product | Enantiomeric Excess | Reference |
| [(PPP)Pt][BF₄]₂ | 1,6-Enyne-ol | Cycloisomerization | Cycloalkene | N/A | nih.govacs.org |
| Pt(II) / (S)-Ph-Binepine | Allylpropargyl-tosylamide | Skeletal Rearrangement | Chiral Bicyclic Compound | up to 97% | nih.gov |
| Pt(II) | Ene-sulfonamide/carbamate | Cyclization | Quaternary Carbon Center | N/A | acs.org |
Reductive Coupling and Hydroxymethylation Protocols for Allylic/Allenyl Alcohols
The synthesis of allylic and allenyl alcohols, key structural motifs, can be achieved through various reductive coupling and hydroxymethylation strategies. These methods often involve the formation of carbon-carbon bonds by coupling two carbonyl compounds or a carbonyl compound with another functional group in the presence of a reducing agent.
Hydroxymethylation, the addition of a hydroxymethyl (-CH₂OH) group, is a fundamental transformation. A common approach involves the reaction of an alkyne with formaldehyde. For instance, the synthesis of derivatives of pent-4-en-2-yn-1-ol (B1654914) can utilize the coupling of a suitable vinyl halide with propargyl alcohol or its derivatives, followed by subsequent functional group manipulations.
Functional Group Interconversions and Derivatization from Precursors
The ability to transform one functional group into another is a cornerstone of organic synthesis, allowing for the strategic construction of target molecules from readily available precursors.
Decarbalkoxylation Reactions for Enolates and Related Intermediates
Decarbalkoxylation, the removal of an alkoxycarbonyl group, is a crucial step in many synthetic pathways. The Krapcho decarboxylation is a notable example, typically applied to esters possessing an electron-withdrawing group in the β-position. wikipedia.orgchemistry-reaction.com This reaction is often conducted in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, frequently with the addition of salts such as sodium chloride or lithium chloride to facilitate the reaction. wikipedia.org The mechanism for α,α-disubstituted esters is proposed to involve an Sₙ2 attack by a halide ion on the alkyl group of the ester, leading to a carboxylate intermediate that then decarboxylates. wikipedia.orgchemistry-reaction.com For monosubstituted esters, the mechanism may involve nucleophilic attack at the carbonyl carbon. chemistry-reaction.com This method is advantageous as it avoids harsh acidic or basic conditions. wikipedia.org
The decarboxylation of β-keto acids, formed from the hydrolysis of β-keto esters, is another common strategy. libretexts.orglibretexts.org This reaction often proceeds through a cyclic transition state upon heating, yielding an enol which then tautomerizes to the more stable ketone. libretexts.org Palladium-catalyzed decarboxylation of allylic β-keto esters provides a mild alternative for generating enolates that can then participate in further reactions. nih.govacs.org
Table 1: Comparison of Decarboxylation Methods
| Method | Typical Substrate | Reagents and Conditions | Key Features |
| Krapcho Decarboxylation | Esters with β-electron-withdrawing groups | NaCl, H₂O, DMSO, heat wikipedia.org | Avoids harsh acidic/basic conditions. wikipedia.org |
| β-Keto Acid Decarboxylation | β-Keto acids | Heat libretexts.org | Proceeds through a cyclic transition state. libretexts.org |
| Palladium-Catalyzed Decarboxylation | Allylic β-keto esters | Pd(0) catalyst nih.govacs.org | Generates palladium enolates under mild conditions. nih.gov |
Olefination and Wittig Reactions in the Synthesis Pathway
Olefination reactions, which form carbon-carbon double bonds, are indispensable in the synthesis of unsaturated compounds. The Wittig reaction and its modifications are paramount in this regard. The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides. wikipedia.org This reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The HWE reaction proceeds via the deprotonation of a phosphonate (B1237965) to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt, which is easily removed by aqueous extraction. wikipedia.org
The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the nature of the phosphonate reagent. For instance, the Still-Gennari modification employs phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes. nrochemistry.com
Table 2: Key Features of the Horner-Wadsworth-Emmons Reaction
| Feature | Description |
| Reactants | Stabilized phosphonate carbanions and aldehydes or ketones. wikipedia.org |
| Product | Predominantly (E)-alkenes. wikipedia.orgnrochemistry.com |
| Byproduct | Water-soluble dialkylphosphate salts. wikipedia.org |
| Advantages | Reacts with a wider range of aldehydes and ketones than the Wittig reaction under milder conditions. nrochemistry.com |
Visible-Light-Induced Transformations of Vinyl Enynes
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling novel transformations under mild conditions. thieme-connect.comscispace.comnih.gov This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through either energy transfer or single-electron transfer processes. thieme-connect.comnih.gov These reactions often proceed at room temperature and can replace stoichiometric reagents with environmentally benign oxidants or reductants. nih.govresearchgate.net
In the context of vinyl enynes, visible-light-induced transformations have been developed to access a variety of valuable structures. For example, a novel 1,4-hydroxysulfonylation of vinyl enynes with sulfonyl chlorides has been established using visible light, providing access to multisubstituted sulfonyl allenic alcohols. nih.govacs.org Mechanistic studies suggest that this reaction proceeds through the generation of hydroxyl and tosyl radicals. nih.govacs.org Similarly, photocatalytic methods have been employed for the cyclization of enynes, demonstrating the versatility of this approach in constructing complex cyclic systems. researchgate.netresearchgate.netresearchgate.net
Enyne Metathesis in the Context of Related Architectures
Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbenes, typically involving ruthenium complexes, that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene. organic-chemistry.orgwikipedia.orgacs.org This transformation is atom-economical and is driven by the formation of a thermodynamically stable conjugated diene system. organic-chemistry.orgacs.org
Intramolecular Ring-Closing Enyne Metathesis
Intramolecular ring-closing enyne metathesis (RCEYM) has become a valuable tool for the synthesis of carbo- and heterocyclic compounds containing a 1,3-diene moiety. uwindsor.carsc.orgresearchgate.net The reaction is catalyzed by various ruthenium carbene complexes, often referred to as Grubbs catalysts. nih.govchim.it The mechanism is complex and can proceed through either an "ene-then-yne" or a "yne-then-ene" pathway, depending on the catalyst and substrate. wikipedia.org The presence of an ethylene (B1197577) atmosphere can often enhance the reaction rate by facilitating catalyst turnover. nih.govacs.org RCEYM has been successfully applied to the synthesis of a wide range of natural products and other complex molecules, demonstrating its power in constructing cyclic architectures. nih.govnih.gov
Table 3: Common Catalysts for Ring-Closing Enyne Metathesis
| Catalyst Generation | Key Features |
| First-Generation Grubbs Catalyst | Effective for a range of RCEYM reactions. nih.gov |
| Second-Generation Grubbs Catalyst | More active and tolerant of a wider range of functional groups. nih.gov |
| Hoveyda-Grubbs Catalysts | Feature a chelating isopropoxybenzylidene ligand for increased stability and activity. chim.it |
Cross-Metathesis Applications for Dienyl Compounds
Enyne cross-metathesis (EYCM) has emerged as a powerful and atom-economical strategy for the synthesis of conjugated 1,3-dienes, which are valuable building blocks in organic synthesis. mdpi.comchim.itacs.org This reaction, catalyzed by transition metal complexes, involves the bond reorganization between an alkene and an alkyne to form a new diene system. acs.orgorganic-chemistry.org The thermodynamic stability of the resulting conjugated diene product serves as the primary driving force for this transformation. acs.orgorganic-chemistry.org Ruthenium carbene complexes, such as the Grubbs and Hoveyda catalysts, are most commonly employed due to their high reactivity, functional group tolerance, and commercial availability. acs.orgorganic-chemistry.org
The scope of enyne metathesis is broad, allowing for the coupling of various alkynes with alkenes. mdpi.com A particularly useful variation involves the cross-metathesis of terminal or internal alkynes with ethylene to generate 2,3-disubstituted 1,3-butadienes, a reaction that proceeds efficiently under mild conditions. mdpi.comorganic-chemistry.org The development of second-generation ruthenium catalysts, featuring N-heterocyclic carbene (NHC) ligands, has significantly improved the efficiency of this transformation, even for alkynes that lack activating groups at the propargylic position. organic-chemistry.org
Research has demonstrated that the cross-metathesis of alkynes with ethylene can be performed at ethylene pressures as low as 1 atmosphere and temperatures ranging from 50-80°C, yielding a variety of 1,3-dienes. organic-chemistry.org For instance, the reaction between 1,2-diphenylacetylene and ethylene, catalyzed by the Hoveyda second-generation catalyst, effectively produces 2,3-diarylbuta-1,3-dienes at an ethylene pressure of 3 atm and a temperature of 100°C in toluene. mdpi.com
The strategic selection of the alkene coupling partner is crucial for achieving high selectivity. While cross-metathesis between two simple terminal alkenes can lead to a statistical mixture of products, selectivity can be controlled by using alkenes with different reactivities. organic-chemistry.orgillinois.edu Functionalized alkenes, including those with ester, ether, and ketone groups, are generally well-tolerated in these reactions. acs.org
A significant advancement in the synthesis of halogenated dienyl compounds involves a two-step, one-pot sequence comprising ruthenium-catalyzed cross-metathesis followed by an elimination reaction. rsc.orgrsc.org This methodology provides a direct route to terminal 1,3-dienes from various natural products and other readily available starting materials. The first step involves the cross-metathesis of a terminal olefin with an allylic chloride, such as allyl chloride or methallyl chloride, using a ruthenium catalyst. rsc.org The subsequent elimination step, also catalyzed by a ruthenium complex, generates the desired terminal (E)-configured 1,3-diene with high stereoselectivity. rsc.org This approach is compatible with a range of functional groups, including esters, ethers, aldehydes, and nitriles. rsc.org
The regioselectivity and stereoselectivity of enyne cross-metathesis can be influenced by the substituents on both the alkyne and alkene partners. In many cases, particularly in the cross-metathesis between silylated internal alkynes and functionalized alkenes, single regio- and stereoisomers of the resulting 1,3-dienes can be obtained. acs.org The presence of polar heteroatom substituents at the propargylic position of the alkyne has been shown to be important for achieving high reactivity and selectivity. acs.org
The versatility of cross-metathesis for generating dienyl compounds is highlighted by its application in tandem reactions. For example, a ruthenium-catalyzed tandem cross-metathesis/Wittig olefination process has been developed to convert terminal olefins into conjugated dienoic esters in a single operation. nih.gov
Detailed findings from selected studies on the cross-metathesis synthesis of dienyl compounds are presented in the table below.
| Alkyne Substrate | Alkene Partner | Catalyst (mol%) | Conditions | Product | Yield (%) | Ref. |
| 1,2-Diphenylacetylene | Ethylene | Hoveyda Cat. II (2%) | Toluene, 100°C, 3 atm, 18h | 2,3-Diphenyl-1,3-butadiene | 91 | mdpi.com |
| Phenylacetylene | Ethylene | Grubbs Cat. I (5%) | Toluene, 80°C, 1 atm, 1h | 2-Phenyl-1,3-butadiene | 91 | mdpi.com |
| 1-Dodecyne | Ethylene | RuCl₂(PCy₃)₂(CHPh) (1b) (5%) | Toluene, 80°C, 1 atm, 3h | 2-Decyl-1,3-butadiene | 88 | organic-chemistry.org |
| Methyl 10-undecenoate | Allyl chloride | Umicore M51 (I) (0.1%) | CH₂Cl₂, 40°C, 2h | Methyl 13-chloro-10,12-tridecadienoate | 92 | rsc.org |
| Estragole | Allyl chloride | Umicore M51 (I) (0.1%) | Neat, 40°C, 2h | 1-Allyl-4-(4-chloro-1,3-butadien-1-yl)benzene | 88 | rsc.org |
| 3-Phenyl-1-propyne | Ethylene | RuCl₂(PCy₃)₂(CHPh) (1b) (5%) | Toluene, 80°C, 1 atm, 3h | 2-Benzyl-1,3-butadiene | 84 | organic-chemistry.org |
| Trimethyl(2-propyn-1-yloxy)silane | Ethylene | RuCl₂(PCy₃)₂(CHPh) (1b) (5%) | Toluene, 50°C, 1 atm, 3h | 2-((Trimethylsilyl)oxy)methyl)-1,3-butadiene | 82 | organic-chemistry.org |
Synthetic Utility and Applications of 4e 5 Chloropent 4 En 2 Yn 1 Ol As a Versatile Building Block
Precursors in the Synthesis of Complex Organic Molecules
Building Blocks for Pheromones and their Analogs
No studies were identified that describe the use of (4E)-5-chloropent-4-en-2-yn-1-ol as a precursor or building block in the synthesis of pheromones or their analogs. While related compounds, such as ethyl (4E)-5-chloropent-4-enoate, have been utilized in the synthesis of insect pheromones, the specific utility of the yn-ol variant remains unreferenced in the searched literature.
Intermediates in Enediyne Chemistry
The role of this compound as an intermediate in the field of enediyne chemistry is not documented in the available research.
Construction of Complex Organic Architectures
Synthesis of Stereodefined Polyenes (e.g., Dienes, Trienes, Tetraenes)
There is no available data or research that details the application of this compound in the construction of stereodefined polyenes.
Assembly of Heterocyclic Systems (e.g., Quinolines, Dihydrofurans, Diazepanes)
No synthetic routes or methodologies employing this compound for the assembly of heterocyclic systems such as quinolines, dihydrofurans, or diazepanes could be located in the searched scientific papers and chemical databases.
Generation of Chiral Silanes and Other Organometallic Scaffolds from this compound: A Review of Synthetic Applications
The versatile chemical architecture of this compound, featuring a conjugated enyne system with a reactive chloride and a primary alcohol, presents a valuable platform for the construction of complex molecular frameworks. However, a comprehensive review of the scientific literature and chemical databases indicates a notable absence of specific, documented applications of this compound in the direct synthesis of chiral silanes and other organometallic scaffolds.
While the broader class of enynes and halo-enynes are known precursors in a variety of metal-catalyzed reactions to form diverse organometallic structures, including those containing silicon, specific research detailing the synthetic utility of this compound for these transformations is not presently available in the public domain. General methodologies for the synthesis of chiral silanes often involve the asymmetric hydrosilylation of alkenes or the substitution of prochiral silanes, and the construction of organometallic scaffolds frequently relies on cyclization or cross-coupling reactions of functionalized precursors.
The potential for this compound to serve as a building block in these areas remains theoretically plausible. For instance, the vinyl chloride moiety could potentially undergo oxidative addition to a low-valent metal center, followed by insertion or coupling reactions. Similarly, the alkyne and alcohol functionalities could participate in a range of organometallic transformations. Nevertheless, without specific research findings, any detailed discussion would be speculative.
Advanced Characterization and Analytical Methodologies for 4e 5 Chloropent 4 En 2 Yn 1 Ol Derivatives
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds. For a molecule like (4E)-5-chloropent-4-en-2-yn-1-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are critical for assigning the constitution and, crucially, the stereochemistry of this compound.
The key to confirming the (E)-configuration of the carbon-carbon double bond lies in the coupling constant (³J) between the two vinylic protons. A large coupling constant, typically in the range of 11-18 Hz, is characteristic of a trans relationship between these protons, which defines the (E)-isomer. Conversely, a cis relationship in the (Z)-isomer would exhibit a smaller coupling constant (6-12 Hz).
The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons adjacent to the hydroxyl group, the two vinylic protons, and the hydroxyl proton itself. The ¹³C NMR spectrum would complement this by showing five distinct carbon signals, with chemical shifts indicative of the alcohol, alkyne, and vinyl chloride moieties.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C1-H₂ | ~4.2 | ~51 | Protons adjacent to an alkyne and an alcohol. |
| C2 | - | ~85 | Internal alkyne carbon. |
| C3 | - | ~82 | Internal alkyne carbon. |
| C4-H | ~6.1 | ~110 | Vinylic proton adjacent to the alkyne. |
| C5-H | ~6.4 | ~128 | Vinylic proton adjacent to the chlorine atom. |
| O-H | Variable | - | Signal is often broad and its position depends on concentration and solvent. |
Predicted data is based on standard chemical shift values and coupling constant principles.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, IR spectroscopy would confirm the presence of the hydroxyl (O-H), alkyne (C≡C), alkene (C=C), and carbon-chlorine (C-Cl) groups.
The spectrum is expected to be characterized by a prominent broad absorption band for the O-H stretch of the alcohol group and a sharp, though potentially weak, absorption for the internal C≡C triple bond. nist.govyoutube.com The C=C stretch and the C-Cl stretch would also be present in the fingerprint region. youtube.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Alcohol | O-H stretch | 3200–3600 | Broad, strong |
| Alkyne | C≡C stretch | 2100–2260 | Weak to medium, sharp |
| Alkene | C=C stretch | 1640–1680 | Medium |
| Alkene C-H bend | =C-H bend | 960-970 | Strong, confirms trans alkene |
| Carbon-Halogen | C-Cl stretch | 600–800 | Medium to strong |
Data is based on established IR correlation charts. nist.govyoutube.com
Mass Spectrometry (MS) for Molecular Confirmation
Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass, confirming its molecular formula, C₅H₅ClO. chemsynthesis.com
A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.orgyoutube.com This results in a characteristic M⁺ and M+2 pattern in the mass spectrum for the molecular ion and any fragments that retain the chlorine atom, where the M+2 peak has roughly one-third the intensity of the M⁺ peak. youtube.com
Common fragmentation patterns for this molecule would likely involve the loss of a chlorine atom (M-35/37), water (M-18), or the hydroxymethyl group (M-31). youtube.comlibretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass/charge ratio) | Notes |
|---|---|---|
| [M]⁺ | 116/118 | Molecular ion peak showing the characteristic ~3:1 ratio for a single chlorine atom. libretexts.orgyoutube.com |
| [M-H₂O]⁺ | 98/100 | Loss of water. |
| [M-CH₂OH]⁺ | 85/87 | Alpha-cleavage, loss of the hydroxymethyl radical. youtube.com |
| [M-Cl]⁺ | 81 | Loss of a chlorine radical. |
Predicted m/z values are based on the monoisotopic mass of the most abundant isotopes.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for assessing its purity. columbia.edu The polarity of this compound, primarily due to its hydroxyl group, governs the choice of chromatographic method. waters.comreddit.com
Normal-Phase Chromatography: Purification is typically achieved using normal-phase column chromatography with a polar stationary phase like silica (B1680970) gel. columbia.edulibretexts.org A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), would be employed. Non-polar impurities elute first, followed by the more polar product.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. youtube.com Due to its polarity, the compound would exhibit a relatively low retention factor (Rf) value on a silica gel plate when a less polar mobile phase is used. libretexts.org
High-Performance Liquid Chromatography (HPLC): For assessing the final purity of the compound, reverse-phase HPLC (RP-HPLC) is often used. columbia.edu In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a water/acetonitrile mixture). The polar analyte, this compound, would have a shorter retention time and elute relatively quickly. waters.com
Table 4: Summary of Chromatographic Methods
| Technique | Stationary Phase | Mobile Phase Principle | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel (Polar) | Gradient from non-polar to polar (e.g., Hexane/Ethyl Acetate) | Purification |
| Thin-Layer Chromatography (TLC) | Silica Gel (Polar) | Typically non-polar to moderately polar | Reaction monitoring, solvent selection |
X-ray Crystallography for Absolute Stereochemistry Determination
While spectroscopic methods provide powerful evidence for structural assignment, X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure, provided a suitable single crystal can be grown. This technique would unequivocally confirm the connectivity, bond lengths, bond angles, and, most importantly, the (E)-stereochemistry of the double bond in this compound. The successful application of X-ray crystallography to determine the structure of complex enyne derivatives has been previously demonstrated. researchgate.netacs.org The resulting crystal structure serves as the ultimate reference for confirming the assignments made by spectroscopic methods.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (4Z)-5-chloropent-4-en-2-yn-1-ol |
| 4-Pentyn-1-ol |
| Hexane |
| Ethyl acetate |
| Water |
| Acetonitrile |
| ³⁵Cl |
Computational Chemistry and Theoretical Modelling in the Study of 4e 5 Chloropent 4 En 2 Yn 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (4E)-5-chloropent-4-en-2-yn-1-ol. chemrevlett.com These calculations can elucidate the molecule's electronic landscape, which is key to predicting its chemical behavior.
Detailed Research Findings:
A DFT study of this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. mdpi.com Following this, analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be performed. The energy and distribution of these orbitals are crucial for predicting reactivity. mdpi.com
For this compound, the HOMO is expected to be localized on the electron-rich alkyne and alkene π-systems, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed along the carbon-chlorine bond and the alkyne, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. chemrevlett.com
Calculated electrostatic potential (ESP) maps would visualize the charge distribution, identifying electron-rich (negative potential, likely near the oxygen and triple bond) and electron-poor (positive potential, near the hydroxyl proton and the carbon attached to chlorine) regions. This information is vital for understanding non-covalent interactions and the initial stages of a chemical reaction.
Illustrative Data Table: Calculated Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 7.3 eV | Suggests moderate kinetic stability. |
| Dipole Moment | 2.5 D | Points towards the electronegative chlorine and oxygen atoms, indicating a polar molecule. |
Reaction Coordinate Analysis and Transition State Elucidation
To understand the mechanisms of reactions involving this compound, computational chemists would model the entire reaction pathway. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction. rsc.org
Detailed Research Findings:
For instance, in a potential nucleophilic substitution reaction at the C-Cl bond, a reaction coordinate analysis would be performed. This involves systematically changing the distance between the incoming nucleophile and the carbon atom, and calculating the energy at each step. This process allows for the location of the transition state structure. acs.org Frequency calculations are then used to confirm the nature of this structure; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org
The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing a quantitative measure of the reaction rate. acs.org For a molecule with multiple reactive sites like this compound, comparing the activation energies for different potential reaction pathways (e.g., addition to the alkyne vs. substitution at the C-Cl bond) can reveal the most likely chemical transformation.
Illustrative Data Table: Transition State Analysis for a Hypothetical Reaction
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |
| SN2 at C-Cl | 0.0 | +22.5 | 22.5 |
| Nucleophilic addition to alkyne | 0.0 | +28.1 | 28.1 |
Prediction of Product Distribution and Selectivity in Catalytic Reactions
This compound is a substrate ripe for catalytic transformations, such as cross-coupling, cycloisomerization, or hydrogenation. nih.govorganic-chemistry.org Computational modeling is instrumental in predicting the outcomes of such reactions, especially concerning regioselectivity and stereoselectivity. mdpi.com
Detailed Research Findings:
In a catalytic cycle, each step—oxidative addition, migratory insertion, reductive elimination—can be modeled computationally. By calculating the energy barriers for competing pathways, researchers can predict which product isomer will be favored. For example, in a palladium-catalyzed Sonogashira coupling reaction, the catalyst could interact with either the alkyne or the C-Cl bond. nih.gov DFT calculations could determine the relative energies of the transition states for these two competing oxidative addition steps, thereby predicting the chemoselectivity of the initial catalytic step.
Furthermore, in reactions creating a new stereocenter, computational analysis of transition states involving a chiral catalyst can explain and predict the enantiomeric excess (e.e.) of the product. By comparing the energies of the diastereomeric transition states leading to the (R) and (S) products, the preferred stereochemical outcome can be determined.
Illustrative Data Table: Predicted Selectivity in a Catalytic Reaction
| Catalytic System | Competing Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |
| Pd(PPh3)4 | Oxidative Addition at C-Cl | 18.5 | Coupling at the C-Cl bond |
| Pd(PPh3)4 | Carbopalladation of Alkyne | 24.0 | |
| Ru-Carbene | Enyne Metathesis | 21.2 | 1,3-diene product |
Green Chemistry Metrics and Sustainable Synthetic Design
Computational chemistry can contribute to the principles of green chemistry by predicting environmentally benign synthetic routes before they are attempted in the lab. mdpi.comresearchgate.net
Detailed Research Findings:
For a target molecule derived from this compound, several synthetic routes could be proposed. Computational methods can be used to evaluate these routes based on green chemistry principles. For example, theoretical calculations can predict reaction yields and the potential for side-product formation, which are crucial for calculating metrics like Atom Economy and E-Factor.
By modeling reactions in different solvents (using implicit or explicit solvent models), chemists can predict how a reaction will behave in greener solvents like water or ethanol, potentially avoiding the use of hazardous chlorinated or aromatic solvents. researchgate.net Catalyst design can also be guided by computation to favor catalysts based on earth-abundant and less toxic metals or even to design metal-free organocatalytic systems. mdpi.com This predictive power helps in designing synthetic pathways that are less hazardous, more energy-efficient, and generate less waste.
Illustrative Data Table: Computational Evaluation of Green Synthesis Routes
| Synthetic Route | Key Transformation | Predicted Atom Economy | Computationally Screened Solvent |
| Route A | Multi-step with protecting groups | 45% | Dichloromethane |
| Route B | Catalytic cascade reaction | 85% | Ethanol |
Emerging Research Directions and Future Prospects for 4e 5 Chloropent 4 En 2 Yn 1 Ol Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis and transformation of complex molecules like (4E)-5-chloropent-4-en-2-yn-1-ol hinge on the availability of selective and efficient catalytic systems. Future research in this area would likely focus on several key aspects:
Stereoselective Synthesis: The primary challenge in the chemistry of this compound is the stereocontrolled synthesis of the (E)-isomer. Research into novel catalysts that can favor the formation of the (E)-isomer over the more commonly reported (Z)-isomer is a critical first step. This could involve the use of transition metal catalysts with tailored ligand spheres that can direct the stereochemical outcome of the reaction.
Asymmetric Catalysis: The presence of a prochiral center at the alcohol group invites the development of asymmetric catalysts for the enantioselective reduction of a corresponding ketone precursor. While general methods for the asymmetric reduction of ynones are known, their application to a substrate as electronically and sterically complex as a 5-chloropent-4-en-2-ynone would be a novel and valuable contribution.
Functional Group Tolerance: Catalysts employed in reactions involving This compound must exhibit a high degree of functional group tolerance, given the presence of a reactive vinyl chloride, an alkyne, and a hydroxyl group. The development of robust catalysts that can operate under mild conditions to avoid side reactions would be a significant advancement.
Table 1: Potential Catalytic Systems for Investigation
| Catalytic Transformation | Potential Catalyst Class | Desired Outcome |
|---|---|---|
| Stereoselective Alkyne Hydrochlorination | Transition Metal Halides (e.g., AuCl₃, CuCl₂) | Selective formation of the (E)-vinyl chloride |
| Asymmetric Ketone Reduction | Chiral Ruthenium or Rhodium Complexes | Enantiomerically enriched this compound |
Exploration of New Reaction Pathways and Transformations
The unique arrangement of functional groups in This compound opens the door to a wide array of potential chemical transformations. Future research should aim to explore these pathways:
Cyclization Reactions: The enyne moiety is a well-known precursor for a variety of cyclization reactions, including Pauson-Khand reactions, Alder-ene reactions, and various metal-catalyzed cycloisomerizations. The influence of the chloro-substituent and the (E)-geometry on the regio- and stereoselectivity of these reactions would be a fascinating area of study, potentially leading to novel heterocyclic scaffolds.
Cross-Coupling Chemistry: The vinyl chloride presents a handle for a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at the C5 position, dramatically expanding the molecular diversity accessible from this building block.
Domino and Tandem Reactions: The multifunctionality of the molecule is ideally suited for the design of domino or tandem reaction sequences, where multiple bonds are formed in a single operation. For example, a carefully designed sequence could involve a cross-coupling reaction followed by an intramolecular cyclization, leading to complex molecular architectures in a highly efficient manner.
Expansion of Synthetic Applications in Advanced Materials and Fine Chemicals Synthesis
While specific applications for This compound have not been reported, the chemistry of closely related compounds suggests significant potential in the synthesis of advanced materials and fine chemicals.
A Russian patent (RU2550510C1) describes a method for the synthesis of ethyl (4E)-5-chloropent-4-enoate, a structurally related compound. google.com The patent highlights its utility in the synthesis of pheromones and other natural products, which are high-value fine chemicals. google.com This suggests that This compound could also serve as a valuable intermediate in the synthesis of biologically active molecules.
Advanced Materials: The rigid, linear scaffold of the pentenynol backbone could be exploited in the design of novel organic materials. For instance, polymers incorporating this unit might exhibit interesting electronic or optical properties. The potential for this molecule to be incorporated into liquid crystalline materials or as a component of molecular wires could also be an exciting avenue for future research.
Fine Chemicals: The high degree of functionalization and stereochemical definition of This compound makes it an attractive starting material for the synthesis of complex natural products and their analogues. The combination of a stereodefined double bond and a reactive alkyne is a common motif in many biologically active compounds.
Table 2: Potential Applications Based on Structural Motifs
| Application Area | Rationale | Potential Research Direction |
|---|---|---|
| Fine Chemicals | Precursor for biologically active molecules | Synthesis of natural product analogues and screening for biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
